5-chloro-N1-(4-fluorophenyl)benzene-1,2-diamine
Overview
Description
5-chloro-N1-(4-fluorophenyl)benzene-1,2-diamine is a chemical compound with the CAS Number: 185332-34-7 . It has a molecular weight of 236.68 . It is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C12H10ClFN2/c13-8-1-6-11(15)12(7-8)16-10-4-2-9(14)3-5-10/h1-7,16H,15H2 . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Application in Polyimide Synthesis
Polyimides, synthesized from various diamine monomers, are notable for their excellent thermal stability and mechanical properties. For instance, polyimides derived from 1,4-bis(4-amino-2-phenylphenoxy)benzene, a compound related to 5-chloro-N1-(4-fluorophenyl)benzene-1,2-diamine, exhibited high thermal stability with temperatures at 10% weight loss being above 507 °C in nitrogen. These polymers are amorphous, showing good solubility in common solvents and forming transparent, strong, and flexible films with high tensile strengths and Young's moduli. This indicates the potential of this compound in developing high-performance materials (Liu et al., 2005).
Role in Fluorescence Studies
Compounds like N,N'-bis(4-methoxysalicylide)benzene-1,4-diamine exhibit aggregation-induced emission enhancement (AIEE) characteristics. Such molecules, structurally similar to this compound, can display enhanced fluorescence in certain solvents, indicating potential applications in fluorescence sensing and photopolymerization (Wu et al., 2015).
Contribution to Medicinal Chemistry
In the realm of medicinal chemistry, derivates of benzene-1,2-diamines have been explored. While specific studies on this compound are not directly available, its structural analogs have shown potential in developing novel inhibitors for conditions like Plasmodium falciparum, indicating a possible avenue for research (Krake et al., 2017).
Usage in Organic Electroluminescent Devices
Amorphous molecular materials derived from benzene-1,2-diamines, similar in structure to this compound, have been used as hole-blocking materials in organic electroluminescent devices. These materials can enhance the performance of devices by permitting efficient blue-violet emission from emitters with hole transporting properties (Shirota et al., 2002).
Properties
IUPAC Name |
4-chloro-2-N-(4-fluorophenyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2/c13-8-1-6-11(15)12(7-8)16-10-4-2-9(14)3-5-10/h1-7,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYGSVTZZHDEAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=CC(=C2)Cl)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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